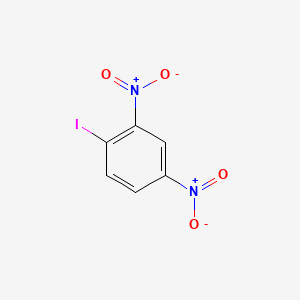

2,4-Dinitroiodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMKXMJLXRTQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221128 | |

| Record name | 1-Iodo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 1-Iodo-2,4-dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

709-49-9 | |

| Record name | 2,4-Dinitroiodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2,4-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROIODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOT697X2XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Scientific Significance of 2,4-Dinitroiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitroiodobenzene is a halogenated nitroaromatic compound that has been a subject of interest in organic chemistry for over a century. Its unique molecular structure, featuring a reactive iodine atom and two electron-withdrawing nitro groups, makes it a valuable intermediate in organic synthesis and a potential tool in immunological research. This technical guide provides a comprehensive overview of the history, discovery, chemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and a summary of its key quantitative data are presented to support its application in research and development.

Introduction

This compound, with the chemical formula C₆H₃IN₂O₄, is a crystalline solid that belongs to the family of dinitrophenyl compounds. The presence of the dinitrophenyl moiety is of particular significance in immunology, as it is a well-established hapten – a small molecule that can elicit an immune response when attached to a larger carrier protein. While its chloro- and fluoro-analogs, 2,4-dinitrochlorobenzene (DNCB) and 2,4-dinitrofluorobenzene (DNFB), are more commonly known for their use in inducing contact hypersensitivity and in peptide chemistry (Sanger's reagent), this compound offers a unique set of reactive properties that make it a valuable tool for synthetic chemists. This guide will delve into the historical context of its discovery, its physicochemical properties, and detailed methodologies for its synthesis.

History and Discovery

The exploration of halogenated nitroaromatics dates back to the mid-19th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation is rooted in early methods of aromatic chemistry. Historical synthetic routes to this compound include:

-

Nitration of Iodinated Precursors: Early methods involved the direct nitration of o- or p-nitroiodobenzene. This approach, however, often leads to a mixture of isomers, requiring tedious purification steps.

-

Sandmeyer-type Reaction: Another classical approach involves the treatment of 2,4-dinitrobenzenediazonium sulfate with potassium iodide. This method leverages the well-established Sandmeyer reaction for the introduction of iodine onto an aromatic ring.

-

Halogen Exchange (Finkelstein Reaction): A more efficient and commonly employed method is the reaction of a more readily available 2,4-dinitrohalobenzene, such as 2,4-dinitrochlorobenzene, with an iodide salt like sodium iodide. This nucleophilic aromatic substitution reaction is driven by the precipitation of the less soluble sodium chloride in an appropriate solvent.

A significant contribution to the practical synthesis of this compound was a modification of the halogen exchange method, which provides good yields and a relatively pure product.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃IN₂O₄ | PubChem[1] |

| Molecular Weight | 294.00 g/mol | PubChem[1] |

| Appearance | Yellow powder/crystals | PubChem[1] |

| Melting Point | 86-90 °C | Various Sources |

| Boiling Point | Decomposes | N/A |

| Solubility | Insoluble in water | Various Sources |

| CAS Number | 709-49-9 | PubChem[1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Chemical shifts (δ) are observed in the aromatic region, consistent with a trisubstituted benzene ring. | PubChem[1] |

| ¹³C NMR | Resonances for six distinct aromatic carbons are expected. | PubChem[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-N stretching (nitro groups) and C-I stretching. | NIST WebBook |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight. | NIST WebBook |

Experimental Protocols

The following section provides a detailed methodology for a common and reliable synthesis of this compound via a modified Finkelstein reaction.

Synthesis of this compound from 2,4-Dinitrochlorobenzene

This procedure is adapted from established literature methods.

Materials:

-

2,4-Dinitrochlorobenzene (DNCB)

-

Sodium Iodide (NaI)

-

Dimethylformamide (DMF)

-

Ice

-

Petroleum ether

-

Benzene

-

Activated carbon

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Beakers

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene in dimethylformamide (DMF). Add a molar excess of sodium iodide to the solution.

-

Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate (sodium chloride). The reaction is typically complete within a few hours.

-

Workup: After cooling, pour the reaction mixture into a beaker containing crushed ice and water. The crude this compound will precipitate as a solid.

-

Filtration: Collect the crude product by suction filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of petroleum ether and benzene. The crude solid is dissolved in the hot solvent mixture, treated with activated carbon to remove colored impurities, and then filtered hot. Upon cooling, pure crystals of this compound will form.

-

Drying: Collect the purified crystals by suction filtration and dry them in a desiccator.

Safety Precautions: 2,4-Dinitrochlorobenzene is a skin irritant and a sensitizer. This compound is also expected to have similar hazardous properties. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Logical Relationships and Experimental Workflows

The synthesis of this compound can be visualized as a series of logical steps. The following diagrams, generated using the DOT language, illustrate the key reaction pathway and the experimental workflow.

References

Spectroscopic Profile of 2,4-Dinitroiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-Dinitroiodobenzene, a key aromatic compound with applications in chemical synthesis and potentially in drug development. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Introduction

This compound (C₆H₃IN₂O₄) is a substituted aromatic compound featuring two nitro groups and an iodine atom attached to a benzene ring.[1] Its chemical structure significantly influences its spectroscopic properties, providing a unique fingerprint for identification and characterization. Understanding these properties is crucial for quality control, reaction monitoring, and exploring its potential interactions in biological systems. This guide summarizes the key spectroscopic data and provides standardized methodologies for their acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.90 | d | 2.5 | H-3 |

| 8.50 | dd | 8.8, 2.5 | H-5 |

| 8.15 | d | 8.8 | H-6 |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-2 |

| 147.9 | C-4 |

| 141.2 | C-6 |

| 127.8 | C-5 |

| 121.3 | C-3 |

| 91.8 | C-1 |

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the strong absorptions of the nitro groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1530-1550 | Strong | Asymmetric NO₂ stretch |

| 1340-1360 | Strong | Symmetric NO₂ stretch |

| ~840 | Strong | C-N stretch |

| ~740 | Strong | C-I stretch |

| 1600, 1475 | Medium-Weak | Aromatic C=C skeletal vibrations |

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The nitroaromatic system of this compound gives rise to characteristic absorption bands in the UV region.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~260 | Not specified | Ethanol |

| ~290 | Not specified | Ethanol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 294 | High | [M]⁺ (Molecular Ion) |

| 248 | Medium | [M - NO₂]⁺ |

| 202 | Medium | [M - 2NO₂]⁺ |

| 167 | Low | [C₆H₃I]⁺ |

| 75 | High | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Apply a 90° pulse angle.

-

Average 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.

-

Apply a 30° pulse angle.

-

Average 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption maxima of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes with a 1 cm path length.

-

Fill the reference cuvette with the solvent (ethanol).

-

Fill the sample cuvette with the prepared solution.

-

Scan the sample from 200 to 400 nm.

-

-

Data Processing: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if coupled.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization:

-

Use a standard electron energy of 70 eV.

-

Maintain the ion source temperature at approximately 200°C.

-

-

Mass Analysis: Scan a mass range from m/z 40 to 400.

-

Data Processing: The output will be a mass spectrum showing the relative abundance of ions at different m/z values. Identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

References

Quantum Chemical Calculations on 2,4-Dinitroiodobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and properties of 2,4-dinitroiodobenzene. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed computational methodologies, data presentation, and visualization of key concepts. While direct, extensive quantum chemical studies on this compound are limited in publicly available literature, this guide synthesizes methodologies and data from studies on structurally analogous compounds, such as other dinitrobenzene and iodonitrobenzene derivatives, to provide a robust framework for its computational analysis.

Introduction

This compound is an organoiodine compound featuring a benzene ring substituted with two nitro groups and an iodine atom.[1] The electron-withdrawing nature of the nitro groups and the presence of the bulky iodine atom significantly influence the molecule's geometry, electronic structure, and reactivity. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in various chemical and biological systems, a key aspect of rational drug design and materials science.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of such molecules.[2][3] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic properties, and spectroscopic signatures, offering insights that complement and guide experimental work.[4]

Computational Methodology

The computational investigation of this compound typically employs DFT, a method that offers a good balance between accuracy and computational cost. The following protocol outlines a standard approach for such calculations, based on established practices for similar aromatic nitro compounds.[2][5]

2.1. Software and Hardware

Quantum chemical calculations are performed using specialized software packages such as Gaussian, ORCA, or GAMESS-US, installed on high-performance computing clusters.

2.2. Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, its ground-state geometry. This is achieved through a geometry optimization procedure.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for this purpose.[2][6]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is commonly employed.[2][6] This set provides a good description of the electron distribution for most atoms. For the iodine atom, a basis set that includes relativistic effects, such as a LANL2DZ effective core potential, may be considered for higher accuracy.

The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two main purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[2] The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[7] The potential energy distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific molecular motions.[5]

2.4. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge transfer.[6]

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on DFT calculations, derived from the methodologies described above and trends observed in similar molecules.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-I | 2.10 | ||

| C1-C2 | 1.40 | ||

| C2-N1 | 1.48 | C1-C2-N1 | 121.5 |

| N1-O1 | 1.22 | C2-N1-O1 | 117.8 |

| N1-O2 | 1.22 | O1-N1-O2 | 124.4 |

| C3-C4 | 1.39 | ||

| C4-N2 | 1.47 | C3-C4-N2 | 118.5 |

| N2-O3 | 1.23 | C4-N2-O3 | 117.5 |

| N2-O4 | 1.23 | O3-N2-O4 | 125.0 |

| C1-C6 | 1.39 | ||

| C-C (aromatic) avg. | 1.39 | ||

| C-H avg. | 1.08 | ||

| C-C-C (aromatic) avg. | 120.0 | ||

| I-C1-C2-C3 | 180.0 | ||

| C1-C2-N1-O1 | 25.0 | ||

| C3-C4-N2-O3 | 15.0 |

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹, Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ~3100 | Low | Medium | C-H stretching |

| ~1600 | High | High | Aromatic C-C stretching |

| ~1530 | Very High | Medium | NO₂ asymmetric stretching |

| ~1350 | Very High | High | NO₂ symmetric stretching |

| ~1100 | Medium | Low | C-N stretching |

| ~850 | High | Medium | C-H out-of-plane bending |

| ~740 | Medium | Low | NO₂ wagging |

| ~550 | Low | High | C-I stretching |

Table 3: Predicted Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Energy Gap | 4.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charges | C1: +0.2, I: -0.1, C2: +0.1, N1: +0.8, O1/O2: -0.4, C4: +0.1, N2: +0.8, O3/O4: -0.4 |

Experimental Protocols

Experimental validation is crucial for any computational study. The following are generalized protocols for the synthesis and spectroscopic characterization of dinitro-halogenated benzenes, which can be adapted for this compound.

4.1. Synthesis of this compound

A common route for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2,4-dinitroaniline.

-

Diazotization: 2,4-dinitroaniline is dissolved in a mixture of a strong acid (e.g., sulfuric acid) and water, and then cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Iodination: A solution of potassium iodide in water is added to the diazonium salt solution. The mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the formation of this compound.

-

Purification: The crude product is isolated by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol.

4.2. Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample is prepared as a KBr pellet.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm). The solid sample is placed directly in the sample holder.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported relative to tetramethylsilane (TMS).

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile) to determine the electronic transitions.

Visualizations

5.1. Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Caption: Workflow for quantum chemical analysis.

5.2. Interrelation of Calculated Properties

This diagram shows the logical dependency between different types of quantum chemical calculations.

Caption: Dependency of calculated molecular properties.

Conclusion

Quantum chemical calculations provide a powerful framework for the detailed investigation of the structural and electronic properties of this compound. By employing methods such as DFT with appropriate basis sets, it is possible to obtain reliable predictions of its geometry, vibrational spectra, and reactivity descriptors. This computational approach, when used in conjunction with experimental studies, offers a comprehensive understanding of the molecule's behavior, which is invaluable for its potential applications in various scientific and industrial fields. The methodologies and representative data presented in this guide serve as a foundation for future computational and experimental research on this compound and related compounds.

References

- 1. This compound | C6H3IN2O4 | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. ijsr.net [ijsr.net]

- 6. Spectroscopic, computational, cytotoxicity, and docking studies of 6-bromobenzimidazole as anti-breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dinitroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dinitroiodobenzene, a key intermediate in various chemical syntheses. This document details the experimental protocols for its preparation, starting from 2,4-dinitrochlorobenzene, and outlines the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the conversion of 2,4-dinitrochlorobenzene to 2,4-dinitroaniline, followed by a Sandmeyer reaction to introduce the iodo group.

Step 1: Synthesis of 2,4-Dinitroaniline

2,4-Dinitroaniline is prepared by the nucleophilic aromatic substitution of chlorine in 2,4-dinitrochlorobenzene with ammonia.[1][2]

Experimental Protocol:

-

In a well-ventilated fume hood, a mixture of 50 g (0.25 mole) of 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate is placed in a 250-mL wide-mouthed flask equipped with a reflux condenser and a gas inlet tube.[1]

-

The flask is immersed in an oil bath, and the temperature is raised to and maintained at 170°C.[1]

-

A steady stream of ammonia gas is bubbled through the reaction mixture for six hours.[1]

-

After cooling, the solidified reaction mixture is broken up and triturated with 100 mL of water.[1]

-

The mixture is heated to boiling and filtered while hot to remove water-soluble impurities.[1]

-

The crude 2,4-dinitroaniline is then recrystallized from a boiling alcohol-water mixture to yield the purified product.[1] The melting point of pure 2,4-dinitroaniline is approximately 178-179°C.[2]

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[3] In this step, 2,4-dinitroaniline is diazotized and subsequently treated with an iodide salt to yield this compound.

Experimental Protocol:

-

Diazotization:

-

In a flask, a suspension of 2,4-dinitroaniline is prepared in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid).

-

The flask is cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5°C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper). This results in the formation of the 2,4-dinitrophenyldiazonium salt solution.

-

-

Iodination:

-

In a separate beaker, a solution of potassium iodide in water is prepared.

-

The freshly prepared diazonium salt solution is then slowly added to the potassium iodide solution with stirring.

-

Effervescence (evolution of nitrogen gas) will be observed. The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

The precipitated crude this compound is collected by filtration.

-

The solid is washed with water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield yellow crystals of this compound.

-

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₃IN₂O₄ |

| Molecular Weight | 294.00 g/mol [4] |

| Appearance | Yellow powder[4] |

| Melting Point | 88-90 °C |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The spectrum will show three aromatic protons with chemical shifts influenced by the electron-withdrawing nitro groups and the iodine atom. |

| ¹³C NMR | The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment within the ring. |

| FTIR (cm⁻¹) | Characteristic peaks for the nitro groups (asymmetric and symmetric stretching), C-I stretching, and aromatic C-H and C=C stretching will be observed. |

| Mass Spectrometry (m/z) | The molecular ion peak ([M]⁺) is expected at m/z 294.[4] Fragmentation patterns will likely involve the loss of nitro groups (NO₂) and the iodine atom.[5] |

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis of this compound.

Characterization Workflow

Caption: Characterization of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C6H3IN2O4 | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular structure of 2,4-Dinitroiodobenzene

An In-depth Technical Guide to 2,4-Dinitroiodobenzene

This guide provides a comprehensive overview of this compound, a key organoiodine compound utilized by researchers and scientists in synthetic chemistry and drug development. It details the compound's chemical identity, structure, physicochemical properties, synthesis, and reactivity, with a focus on its application in experimental settings.

Chemical Identity and Molecular Structure

This compound is an aromatic compound characterized by an iodobenzene ring substituted with two nitro groups at the second and fourth positions.[1] This substitution pattern significantly influences its chemical reactivity.

Molecular Structure:

The structure of this compound consists of a benzene ring with an iodine atom at position 1, and two nitro groups (NO₂) at positions 2 and 4. The strong electron-withdrawing nature of the nitro groups makes the carbon atom attached to the iodine atom highly electrophilic.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| Molecular Weight | 294.00 g/mol | [1][2] |

| Appearance | Yellow powder | [1] |

| Melting Point | 86-88 °C | [4] |

| Solubility | Insoluble in water | [4] |

| LogP (Octanol/Water) | 2.108 (Crippen Calculated) | [5] |

| Water Solubility (log) | -3.92 (mol/L, Crippen Calculated) | [5] |

Spectroscopic information is critical for the identification and characterization of the compound.

| Spectroscopic Data | Availability |

| Infrared (IR) Spectrum | Data available via the NIST WebBook[2] |

| Mass Spectrum (EI) | Data available via the NIST WebBook[2] |

Synthesis Protocol

This compound can be synthesized from its chloro-analogue, 2,4-Dinitrochlorobenzene, via a nucleophilic aromatic substitution reaction (Finkelstein reaction). The chlorine atom in 2,4-Dinitrochlorobenzene is activated by the two electron-withdrawing nitro groups, making it a good leaving group that can be readily displaced by an iodide ion.[6]

Experimental Protocol: Synthesis from 2,4-Dinitrochlorobenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-Dinitrochlorobenzene in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Reagent Addition: Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product. The precipitated sodium chloride or potassium chloride byproduct will remain dissolved in the aqueous phase.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a yellow crystalline solid.[4]

Chemical Reactivity and Mechanism

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) . The presence of two strong electron-withdrawing nitro groups at the ortho and para positions to the iodine atom makes the ipso-carbon electron-deficient and highly susceptible to attack by nucleophiles. The iodide ion is an excellent leaving group, further facilitating this reaction. This reactivity makes it a valuable substrate for synthesizing a wide range of substituted dinitrophenyl compounds.[7][8]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) of this compound.

Applications and Experimental Protocols

This compound serves as a precursor and a reagent in various chemical syntheses. Its analogue, 2,4-Dinitrochlorobenzene (DNCB), is widely used in immunological studies to induce and study contact hypersensitivity, a T-cell mediated immune response.[9][10][11] While less common than DNCB, this compound can be used in similar contexts or as a synthetic intermediate.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted 2,4-dinitroaniline.

-

Reactant Preparation: Dissolve one equivalent of this compound in a suitable solvent like ethanol or acetonitrile in a reaction flask.

-

Nucleophile Addition: Add a slight excess (1.1 to 2.0 equivalents) of the desired amine to the solution. If the amine is used as a salt, add an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). The reaction progress can be followed by observing the formation of a colored product (N-substituted 2,4-dinitroanilines are often intensely colored) and confirmed by TLC.

-

Isolation and Purification: Upon completion, the solvent may be removed under reduced pressure. The residue can be partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with dilute acid (to remove excess amine), followed by brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification is typically achieved by column chromatography or recrystallization.

One specific application mentioned in the literature is its use in the cloning and characterization of a biotic-stress-inducible glutathione S-transferase (GST) from the common bean, Phaseolus vulgaris.[4] In such biochemical assays, halo-dinitrobenzene derivatives serve as substrates for GST enzymes. The enzyme catalyzes the conjugation of glutathione to the substrate, and the rate of this reaction can be monitored spectrophotometrically to determine enzyme activity.

Safety and Handling

This compound is classified as a hazardous substance. It is a skin and strong eye irritant and may cause an allergic skin reaction (skin sensitization).[1]

-

Hazard Codes: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The data and protocols herein are intended to facilitate its safe and effective use in a laboratory setting.

References

- 1. This compound | C6H3IN2O4 | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. avkworld.com [avkworld.com]

- 4. This compound | 709-49-9 [chemicalbook.com]

- 5. This compound (CAS 709-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 10. What is 2 ,4-Dinitrochlorobenzene used for? [synapse.patsnap.com]

- 11. The prevention of 2,4-dinitrochlorobenzene-induced inflammation in atopic dermatitis-like skin lesions in BALB/c mice by Jawoongo - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 2,4-Dinitroiodobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dinitroiodobenzene in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility data for structurally similar compounds to provide valuable context and predictive insights. Furthermore, detailed experimental protocols for determining solubility are presented, along with visual workflows to aid in experimental design and execution.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative assessments indicate that it is insoluble in water. To provide a useful reference for researchers, the following tables summarize the quantitative solubility of analogous 2,4-dinitrophenyl derivatives: 2,4-dinitrochlorobenzene and 2,4-dinitrophenol. These compounds share a similar core structure and can offer an approximation of the expected solubility behavior of this compound. The general trend for halo-substituted benzenes suggests that solubility in organic solvents may follow the order of F > Cl > Br > I, which should be considered when interpreting this data.

Table 1: Quantitative Solubility of 2,4-Dinitrochlorobenzene in Various Organic Solvents [1]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 16 | 268 |

| Acetone | 30 | 532 |

| Benzene | 15 | 158.4 |

| Benzene | 31 | 359.6 |

| Carbon Disulfide | 15 | 4.21 |

| Carbon Disulfide | 31 | 28.87 |

| Carbon Tetrachloride | 15 | 3.85 |

| Carbon Tetrachloride | 31 | 77 |

| Chloroform | 15 | 102.76 |

| Chloroform | 32 | 210 |

| Diethyl Ether | 15 | 23.52 |

| Diethyl Ether | 30.5 | 128.1 |

| Ethanol (96%) | 16 | 4.73 |

| Ethanol (96%) | 34 | 15.47 |

| Methanol | 16 | 11.23 |

| Methanol | 32 | 32.36 |

| Pyridine | 15 | 26.32 |

| Toluene | 15 | 139.87 |

| Toluene | 31.5 | 282.56 |

| Water | 15 | 0.0008 |

| Water | 50 | 0.041 |

| Water | 100 | 0.159 |

Table 2: Quantitative Solubility of 2,4-Dinitrophenol in Various Organic Solvents at 15°C [2]

| Solvent | Solubility ( g/100 g of solution) |

| Ethyl Acetate | 15.55 |

| Acetone | 35.90 |

| Chloroform | 5.39 |

| Pyridine | 20.08 |

| Carbon Tetrachloride | 0.423 |

| Toluene | 6.36 |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid organic compound like this compound are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known mass or volume of solvent to determine the solubility.[3][4][5]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is recommended.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, calibrated pipette to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) may be necessary for fine solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or vacuum oven at a controlled temperature may be used.

-

Once the solvent is fully evaporated, dry the remaining solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the evaporating dish with the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility as grams of solute per 100 g of solvent or moles of solute per liter of solvent.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, unsaturated solution of this compound in the chosen organic solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).[6]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).

-

Separate the clear supernatant as described in Section 2.1, step 2.

-

Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Gravimetric method for solubility determination.

Caption: UV-Vis spectrophotometry for solubility.

References

The Reaction of 2,4-Dinitroiodobenzene with Amines: A Deep Dive into the SNAr Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 2,4-dinitroiodobenzene and various amines. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering in-depth insights into the kinetics, experimental protocols, and theoretical underpinnings of this significant nucleophilic aromatic substitution (SNAr) reaction.

Introduction: The Significance of the SNAr Reaction

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction of this compound with amines is a classic example of the SNAr mechanism, a process critical for the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes. The two nitro groups on the benzene ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack, a key requirement for this reaction to proceed under mild conditions. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

The Core Mechanism: A Stepwise Pathway

The reaction of this compound with an amine proceeds through a well-established two-step addition-elimination mechanism. This pathway involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the iodine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. This intermediate is negatively charged and is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the ring is restored by the elimination of the iodide ion, which acts as the leaving group. A second molecule of the amine often acts as a base to remove a proton from the nitrogen atom of the attacking amine, facilitating the elimination of the leaving group and yielding the final N-substituted 2,4-dinitroaniline product.

Below is a diagram illustrating the general signaling pathway of the SNAr reaction between this compound and a generic primary amine (R-NH2).

Quantitative Data: Kinetics and Leaving Group Effects

The rate of the SNAr reaction is influenced by several factors, including the nature of the amine, the solvent, and the leaving group. The following tables summarize key quantitative data for the reaction of 2,4-dinitrohalobenzenes with amines.

| Leaving Group | Amine | Solvent | k (L mol⁻¹ s⁻¹) at 25°C | Reference |

| I | n-Butylamine | Dimethylformamide | 4.1 x 10⁻⁴ | Bunnett & Randall, 1958 |

| Br | n-Butylamine | Dimethylformamide | 3.3 x 10⁻⁴ | Bunnett & Randall, 1958 |

| Cl | n-Butylamine | Dimethylformamide | 1.7 x 10⁻⁴ | Bunnett & Randall, 1958 |

| I | Piperidine | 95% Ethanol | 0.0019 | Frank & Singleton, 1953 |

| Br | Piperidine | 95% Ethanol | 0.0291 | Frank & Singleton, 1953 |

| Cl | Piperidine | 95% Ethanol | 0.0433 | Frank & Singleton, 1953 |

Table 1: Bimolecular Rate Constants for the Reaction of 2,4-Dinitrohalobenzenes with Amines.

A comparative study on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol established the following order of reactivity for the leaving groups: F > Cl ≈ Br > I. This highlights that iodide is the poorest leaving group in this series for this specific reaction.

| Leaving Group | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| F | 12.1 | -23 |

| Cl | 14.3 | -21 |

| Br | 14.1 | -22 |

| I | 15.2 | -21 |

Table 2: Activation Parameters for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol.

The activation parameters indicate that the enthalpy of activation is highest for the iodo-substituted compound, consistent with its lower reactivity. The entropies of activation are similar across the series, suggesting a similar degree of ordering in the transition state.

Experimental Protocols

A detailed methodology for studying the kinetics of the reaction of this compound with an amine, such as piperidine, is provided below. This protocol is adapted from established procedures for the analogous chloro-derivative and is suitable for monitoring the reaction via UV-Vis spectrophotometry.

Objective: To determine the rate constant for the reaction of this compound with piperidine.

Materials:

-

This compound

-

Piperidine

-

Absolute Ethanol (spectroscopic grade)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1.0 x 10⁻³ M stock solution of this compound in absolute ethanol.

-

Prepare a 0.1 M stock solution of piperidine in absolute ethanol.

-

-

Kinetic Measurements:

-

Set the spectrophotometer to monitor the absorbance at the λmax of the product, N-(2,4-dinitrophenyl)piperidine (typically around 360 nm).

-

Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25°C).

-

In a 10 mL volumetric flask, pipette the required volume of the this compound stock solution and dilute with ethanol.

-

Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette containing the this compound solution. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

-

Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

-

The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of piperidine.

-

The following diagram outlines the experimental workflow for this kinetic study.

Logical Relationships in the SNAr Mechanism

The efficiency and outcome of the SNAr reaction are governed by a set of logical relationships between the substrate, nucleophile, and reaction conditions.

-

Electron-withdrawing Groups (EWGs): The presence of strong EWGs (like the nitro groups) ortho and para to the leaving group is crucial. These groups stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the first, rate-determining step.

-

Leaving Group Ability: The ability of the leaving group to depart is also important, although it is not typically the rate-determining step. In protic solvents, the order of leaving group ability is often F > Cl > Br > I. This is counterintuitive based on bond strength and is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex.

-

Nucleophilicity of the Amine: More nucleophilic amines generally react faster. The basicity of the amine also plays a role in the second step, where a second amine molecule can act as a base to deprotonate the ammonium ion in the intermediate.

-

Solvent Effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents, such as DMF and DMSO, are often good choices as they can solvate the Meisenheimer complex and do not strongly solvate the amine nucleophile, thus enhancing its reactivity.

The following diagram illustrates the key logical relationships influencing the SNAr reaction rate.

Conclusion

The reaction of this compound with amines is a cornerstone of nucleophilic aromatic substitution chemistry. Its mechanism, kinetics, and the factors influencing its outcome have been extensively studied, providing a robust framework for synthetic chemists. This guide has summarized the core principles of this reaction, presenting quantitative data and detailed experimental protocols to aid researchers in their endeavors. A thorough understanding of the SNAr mechanism, as outlined herein, is essential for the rational design and successful execution of synthetic strategies involving this important transformation.

An In-depth Technical Guide to the Electrophilicity of the Aromatic Ring in 2,4-Dinitroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic character of the aromatic ring in 2,4-dinitroiodobenzene. The strategic placement of two powerful electron-withdrawing nitro groups, combined with the influence of the iodo substituent, renders this molecule a potent electrophile, particularly in the context of nucleophilic aromatic substitution (SNAr) reactions. This document details the underlying electronic principles, quantitative reactivity data, and relevant experimental methodologies.

Electronic Landscape of this compound

The heightened electrophilicity of the this compound ring is a direct consequence of the cumulative electron-withdrawing effects of its substituents. The two nitro groups, positioned ortho and para to the iodine atom, are the primary activators. These groups deactivate the ring towards electrophilic attack but strongly activate it for nucleophilic substitution.[1][2] This activation stems from their ability to withdraw electron density from the aromatic system through both inductive (-I) and resonance (-M) effects.

The strong electron-withdrawing nature of the nitro group is quantitatively reflected in its Hammett substituent constant (σ), which is significantly positive.[3] This indicates a substantial stabilization of negative charge that develops in the aromatic ring during nucleophilic attack. The iodine atom, while also electron-withdrawing through induction (-I), has a less pronounced effect compared to the nitro groups.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

This compound readily undergoes nucleophilic aromatic substitution (SNAr) via a well-established addition-elimination mechanism. This pathway is favored due to the capacity of the nitro groups to stabilize the key intermediate.

The reaction proceeds in two main steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily disrupted in this step. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the iodide ion, which is a competent leaving group. This results in the formation of the final substituted product.

The rate of the overall reaction is influenced by the stability of the Meisenheimer complex and the ability of the leaving group to depart. The strong stabilization afforded by the two nitro groups significantly lowers the activation energy for the formation of this intermediate, making the reaction kinetically favorable.

Quantitative Assessment of Electrophilicity

The electrophilicity of this compound can be quantified through kinetic studies and computational chemistry.

Reaction Rate Constants

The reactivity of this compound in SNAr reactions can be compared with other 2,4-dinitrohalobenzenes. The following table summarizes the second-order rate constants for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol.

| Halogen (X) in 1-X-2,4-dinitrobenzene | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |

| Chloro | 25.0 | 1.744 |

| Bromo | 25.0 | 1.63 |

| Iodo | 25.0 | 0.322 |

| Chloro | 40.0 | 4.423 |

| Bromo | 40.0 | 4.50 |

| Iodo | 40.0 | 1.02 |

Data sourced from a conductometric study of the reaction with piperidine in 95% ethanol.[4][5]

The data indicates a reactivity order of Cl > Br > I for this specific reaction.[4] This trend is influenced by a combination of the electronegativity of the halogen and the strength of the carbon-halogen bond. Although fluorine is the most electronegative halogen and is known to be a very effective activating group in SNAr reactions (often much faster than chloro derivatives), a complete dataset for the fluoro derivative under these exact conditions was not available in the cited literature.[4]

Computational Data: Frontier Molecular Orbitals

The electrophilicity of a molecule can also be assessed using Frontier Molecular Orbital (FMO) theory. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater electrophilicity.[6][7]

While a specific calculated LUMO energy for this compound was not found in the surveyed literature, data for related compounds illustrates the trend.

| Compound | LUMO Energy (eV) |

| 1-Chloro-2,4-dinitrobenzene | - |

| 1,5-Difluoro-2,4-dinitrobenzene | - |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through a Finkelstein-type reaction from 2,4-dinitrochlorobenzene.

Materials:

-

2,4-Dinitrochlorobenzene

-

Sodium iodide

-

Dimethylformamide (DMF)

-

Crushed ice

-

Petroleum ether (b.p. 90-100°C)

-

Benzene

-

Activated carbon

Procedure:

-

In a 1-L round-bottomed flask, add 200 mL of dimethylformamide, 150 g (1 mole) of sodium iodide, and 40.5 g (0.2 mole) of 2,4-dinitrochlorobenzene.

-

Fit the flask with a reflux condenser and reflux the mixture for 15 minutes.

-

Pour the hot reaction mixture into a 2-L beaker containing approximately 0.75 L of crushed ice, with stirring.

-

Fill the beaker with water and continue stirring to dissolve any inorganic salts.

-

Collect the insoluble crude product by suction filtration.

-

Transfer the damp crude product to a 2-L round-bottomed flask and add 500 mL of a mixture of 75% petroleum ether and 25% benzene.

-

Reflux the mixture for 15 minutes.

-

Decant the hot solution into a separate flask, leaving behind any solid residue and water.

-

To the decanted solution, cautiously add 7 g of powdered activated carbon and heat for an additional 5 minutes.

-

Filter the hot mixture through a fluted filter into a 1-L Erlenmeyer flask.

-

Stopper the flask and chill to induce crystallization.

-

Collect the purified product by suction filtration. The expected yield of yellow-orange crystals is 38-42 g (65-71%).

Kinetic Analysis of SNAr Reaction by UV-Vis Spectrophotometry

The rate of the SNAr reaction of this compound with a nucleophile (e.g., piperidine) can be monitored using UV-Vis spectrophotometry.

Apparatus:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Constant temperature water bath

-

Stopwatch

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., 95% ethanol or acetonitrile).

-

Temperature Equilibration: Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.

-

Kinetic Run:

-

Pipette a known volume of the nucleophile solution into a quartz cuvette. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the this compound.

-

Place the cuvette in the thermostatted cell holder of the spectrophotometer.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. Quickly mix the contents.

-

Immediately begin recording the absorbance at a predetermined wavelength where the product absorbs strongly and the reactants have minimal absorbance (e.g., in the range of 330-550 nm for many dinitrophenyl derivatives).[10]

-

-

Data Collection: Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau).

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_0) * exp(-k_obs * t).

-

Repeat the experiment with several different concentrations of the excess nucleophile.

-

The second-order rate constant (k) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

-

Visualizations

Reaction Mechanism

Caption: The SNAr mechanism for this compound.

Experimental Workflow: Kinetic Analysis

Caption: Workflow for the kinetic analysis of an SNAr reaction.

Logical Relationship: Factors Influencing Electrophilicity

References

- 1. shaalaa.com [shaalaa.com]

- 2. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 3. 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE [vedantu.com]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. learn.schrodinger.com [learn.schrodinger.com]

- 8. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 9. growingscience.com [growingscience.com]

- 10. benchchem.com [benchchem.com]

Theoretical Insights into the Reactivity of 2,4-Dinitroiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dinitroiodobenzene is a highly activated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its reactivity is primarily dictated by the presence of two strongly electron-withdrawing nitro groups positioned ortho and para to the iodine substituent. These groups render the aromatic ring electron-deficient and highly susceptible to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, drawing upon computational investigations of its closely related halogenated analogs to elucidate its mechanistic pathways.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the cornerstone of this compound's reactivity. The electron-withdrawing nitro groups stabilize the negative charge that develops in the aromatic ring during the reaction, thereby lowering the activation energy for nucleophilic substitution.[1][2][3] This activation is crucial, as unactivated aryl halides are generally unreactive towards nucleophiles.

The mechanism of SNAr reactions for dinitrohalobenzenes can proceed through two primary pathways: a stepwise addition-elimination mechanism or a concerted mechanism.

-

Stepwise Mechanism (via Meisenheimer Complex): This pathway involves the initial attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] This intermediate then expels the leaving group in a second step to yield the final product. Computational studies on 2,4-dinitrofluorobenzene have shown that the formation of a Meisenheimer intermediate is plausible, particularly with a poor leaving group like fluoride.[5]

-

Concerted Mechanism: In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single transition state, without the formation of a stable intermediate.[6] Theoretical studies on 2,4-dinitrochlorobenzene and other halo-analogs with better leaving groups suggest that the reaction may favor a concerted or borderline mechanism.[5][6] Given that iodide is an excellent leaving group, it is highly probable that the SNAr reaction of this compound proceeds through a concerted or a very shallow, transient Meisenheimer-like transition state.

Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C6H3IN2O4 | - | [7] |

| Molecular Weight | 294.00 | g/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 222.01 | kJ/mol | [8] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 101.77 | kJ/mol | [8] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 31.69 | kJ/mol | [8] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 75.10 | kJ/mol | [8] |

| Normal Boiling Point Temperature (Tboil) | 770.14 | K | [8] |

| Normal Melting (Fusion) Point (Tfus) | 554.12 | K | [8] |

Reaction Pathways and Mechanisms

Based on theoretical studies of analogous 2,4-dinitrohalobenzenes, we can visualize the likely reaction pathways for the nucleophilic aromatic substitution of this compound.

Stepwise SNAr Mechanism

This pathway, while less likely for an iodo-substituted compound, provides a fundamental understanding of the SNAr process.

Caption: Stepwise SNAr mechanism via a Meisenheimer complex.

Concerted SNAr Mechanism

This is the more probable pathway for this compound due to the excellent leaving group ability of iodide.

Caption: Concerted SNAr mechanism with a single transition state.

Experimental Protocols: A Note on Computational Methodologies

While specific experimental protocols for theoretical studies on this compound are not available, the methodologies employed for its analogs provide a clear blueprint for such investigations. These studies typically utilize Density Functional Theory (DFT) for quantum chemical calculations.

A general workflow for the theoretical investigation of the reactivity of this compound would involve:

Caption: General workflow for computational analysis of reactivity.

Key Computational Parameters:

-

Method: DFT functionals such as B3LYP or M06-2X are commonly used.

-

Basis Set: Pople-style basis sets (e.g., 6-31+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typical choices. For iodine, a basis set with effective core potentials is necessary.

-

Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.

Conclusion

The reactivity of this compound is dominated by the nucleophilic aromatic substitution mechanism, significantly enhanced by the presence of two electron-withdrawing nitro groups. While direct theoretical studies providing quantitative kinetic and thermodynamic data for its SNAr reactions are scarce, extensive research on its chloro- and fluoro-analogs provides a robust framework for understanding its behavior. It is highly probable that this compound reacts via a concerted or borderline SNAr mechanism due to the excellent leaving group ability of iodide. Future computational studies are warranted to provide precise quantitative data on the reaction barriers and to further refine our understanding of the subtle mechanistic details for this important synthetic building block.

References

- 1. shaalaa.com [shaalaa.com]

- 2. gauthmath.com [gauthmath.com]

- 3. 2 4Dinitrochlorobenzene is less reactive than chlorobenzene class 11 chemistry CBSE [vedantu.com]

- 4. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. This compound | C6H3IN2O4 | CID 69730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (CAS 709-49-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: Determination of Aliphatic Amines using Pre-Column Derivatization with 1-Fluoro-2,4-Dinitrobenzene (FDNB) followed by HPLC-UV Analysis